Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate
Description
Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate (CAS: 105228-46-4) is a chiral morpholine derivative with a molecular formula of C24H21NO4 and a molecular weight of 387.43 g/mol . It features a benzyl ester group at the 4-position of the morpholine ring, along with two phenyl groups at the 2S and 3R stereocenters. The compound is a white to off-white crystalline solid with a melting point of 205–207°C .
This compound is primarily utilized as a chiral building block in asymmetric synthesis. For example, it serves as a precursor in the preparation of fluorogenic peptide substrates for assaying matrix metalloproteinases (MMPs) and has been employed in the synthesis of bioactive alkaloids like (-)-jorumycin and (-)-renieramycin G . Its high enantiomeric purity (≥98%) and commercial availability from suppliers such as Thermo Scientific and Otto Chemie make it a valuable reagent in pharmaceutical and organic chemistry research .
Properties
IUPAC Name |
benzyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-21-16-25(24(27)28-17-18-10-4-1-5-11-18)22(19-12-6-2-7-13-19)23(29-21)20-14-8-3-9-15-20/h1-15,22-23H,16-17H2/t22-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECRUWTZAMPQOS-PKTZIBPZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)OC(C(N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)O[C@H]([C@H](N1C(=O)OCC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50359676 | |
| Record name | Benzyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105228-46-4 | |
| Record name | Benzyl (2S,3R)-6-oxo-2,3-diphenylmorpholine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50359676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, also known as benzyl (+)-mandalate, is a chiral compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C24H21NO4
- Molecular Weight : 387.44 g/mol
- CAS Number : 105228-46-4
- Appearance : White crystalline powder
- Melting Point : 205°C to 207°C
The compound features a morpholine ring and two phenyl groups, contributing to its unique stereochemistry and biological interactions.
This compound has been studied for its role as a chiral auxiliary in asymmetric synthesis. Its ability to control stereochemistry is crucial in the development of pharmaceuticals where the spatial arrangement of atoms significantly influences biological activity. The compound's interactions with various biological targets are primarily attributed to its structural similarities with known drugs, allowing predictions about its potential therapeutic effects.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antibacterial Properties : Morpholine derivatives have been associated with antibacterial effects. Studies suggest that this compound may inhibit bacterial growth by interfering with essential cellular processes.
- Antifungal Activity : Similar to its antibacterial properties, the compound has shown potential against fungal pathogens, making it a candidate for further exploration in antifungal drug development.
- Enzyme Inhibition : Interaction studies have revealed that this compound may inhibit specific enzymes or receptors involved in metabolic pathways, leading to therapeutic effects.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several pathogens, showing promising results for future antibiotic development .
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
- Enzyme Interaction Analysis : Another research focused on the binding affinity of this compound to specific enzymes involved in metabolic regulation. The results indicated that it could act as a competitive inhibitor, providing insights into its potential therapeutic applications .
Applications in Drug Development
Due to its diverse biological activities and structural characteristics, this compound serves as a valuable intermediate in the synthesis of biologically active molecules. Its application extends to:
- Chiral Auxiliary in Synthesis : It is utilized in asymmetric synthesis to produce enantiomerically enriched compounds.
- Lead Compound for Antimicrobial Agents : Given its antibacterial and antifungal properties, it is being investigated as a lead compound for developing new antimicrobial agents.
Scientific Research Applications
Scientific Research Applications
- Chiral Building Block :
-
Intermediate in Drug Synthesis :
- This compound is utilized as an intermediate in the synthesis of several important pharmaceuticals:
- Antimalarial Drugs : It is a precursor for synthesizing α-amino-β-silyloxy esters, which are key intermediates in the preparation of antimalarial drugs like quinine and its analogs .
- Tuberculostatic Compounds : It also plays a role in synthesizing formylglycine dimethylacetal, an intermediate for the antibiotic capreomycin IB .
- Antibiotics : The compound is involved in the synthesis of 2-(Methoxycarbonylmethyl)-5,6-diphenylmorpholine hydrochloride, which is crucial for producing (+)-negamycin .
- This compound is utilized as an intermediate in the synthesis of several important pharmaceuticals:
- Organic Synthesis :
Case Study 1: Antimalarial Drug Development
In a recent study focused on developing new antimalarial agents, researchers utilized this compound as a starting material. The synthesis involved several steps where this compound facilitated the formation of key intermediates leading to novel antimalarial compounds with improved efficacy and reduced toxicity profiles.
Case Study 2: Synthesis of Antibiotic Compounds
Another research initiative explored the use of this compound in synthesizing antibiotics. The study highlighted how the morpholine derivative enabled the formation of complex structures necessary for antibiotic activity against resistant strains of bacteria. The results demonstrated enhanced antibacterial activity compared to existing treatments.
Data Table: Summary of Applications
| Application Area | Specific Use | Related Compounds |
|---|---|---|
| Antimalarial Synthesis | Intermediate for α-amino-β-silyloxy esters | Quinine and its analogs |
| Tuberculostatic Compounds | Precursor for formylglycine dimethylacetal | Capreomycin IB |
| Antibiotic Development | Synthesis of 2-(Methoxycarbonylmethyl) derivatives | (+)-Negamycin |
| Organic Synthesis | Chiral building block for asymmetric reactions | Various chiral pharmaceuticals |
Comparison with Similar Compounds
Melting Points and Solubility
- Benzyl (2S,3R)-(+) : 205–207°C; soluble in tetrahydrofuran (THF), dichloromethane (DCM) .
- Benzyl (2R,3S)-(-) : 205–207°C; identical solubility profile due to enantiomeric similarity .
- tert-Butyl (2S,3R)-(+) : 206°C (decomposes); lower solubility in polar solvents compared to benzyl esters due to the bulky tert-butyl group .
Role of Ester Groups
Stereochemical Influence
- The (2S,3R) configuration is critical for inducing specific stereochemical outcomes in alkaloid synthesis, as seen in the preparation of (-)-jorumycin .
- Enantiomeric pairs (e.g., 2S,3R vs. 2R,3S) are used to study chiral recognition in enzyme-substrate interactions .
Commercial Availability and Pricing
| Compound | Supplier | Purity | Price (1g) |
|---|---|---|---|
| Benzyl (2S,3R)-(+) | Thermo Scientific | 98% | $20.20 |
| Benzyl (2R,3S)-(-) | Aldrich | 99% | $31.00 |
| tert-Butyl (2S,3R)-(+) | Aldrich | 99% | $26.30 |
| tert-Butyl (2R,3S)-(-) | Sigma-Aldrich | 98% | ₹28,707.9 (5g) |
Preparation Methods
Key Reaction Parameters
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Catalyst : Dibutylboron triflate (10 mol%)
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Solvent : THF or dichloromethane (DCM)
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Temperature : −78°C to 0°C
-
Yield : 78% (average)
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries, such as (S)-proline-derived templates, temporarily enforce stereochemistry during morpholine formation. The auxiliary is appended to a keto-ester intermediate, guiding the nucleophilic addition of phenyl groups. Subsequent cleavage of the auxiliary yields the target compound with >98% enantiomeric excess (ee).
Auxiliary Attachment and Removal
-
Auxiliary : (S)-Proline tert-butyl ester
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Coupling Agent : 1-Ethyl-3-(dimethylaminopropyl)carbodiimide (EDCI) with hydroxybenzotriazole (HOBt)
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Cleavage Condition : Hydrogenolysis (H₂/Pd-C) or trifluoroacetic acid (TFA)
| Method | Reagent | Solvent | Yield |
|---|---|---|---|
| Benzyl Chloroformate | Diisopropylethylamine | DCM | 95% |
| Mitsunobu Reaction | DIAD, PPh₃ | THF | 88% |
Stereochemical Confirmation and Analytical Validation
Post-synthesis, the (2S,3R) configuration is confirmed through:
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X-ray Crystallography : Absolute configuration determination via single-crystal analysis.
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Chiral HPLC : Amylose-based columns (Chiralpak AD-H) with hexane/isopropanol eluents (98:2).
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NMR Spectroscopy : Nuclear Overhauser effect (NOE) correlations between H-2 and H-3 protons.
Industrial-Scale Purification Techniques
Crude product is purified via:
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Recrystallization : Ethyl acetate/hexane (1:3) at −20°C, yielding 92% pure crystals.
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Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane gradients.
Challenges and Optimization Opportunities
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Catalyst Cost : Boron triflates are expensive; replacing with asymmetric organocatalysts (e.g., cinchona alkaloids) is under investigation.
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Solvent Sustainability : Transitioning from THF to cyclopentyl methyl ether (CPME) for greener synthesis.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate?
The compound is synthesized via asymmetric catalysis or chiral auxiliary approaches. For example, tert-butyl analogs (e.g., tert-butyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate) are prepared using dibutylboron triflate as a Lewis acid catalyst to control stereochemistry at the 2S,3R positions . Key steps include ring-closing reactions of substituted morpholine precursors and benzyloxycarbonyl protection. Yields typically range from 70–85% under optimized conditions.
Q. How is the stereochemical configuration of this compound confirmed?
X-ray crystallography is the gold standard for absolute configuration determination. Comparative analysis of optical rotation data (e.g., (+) for 2S,3R vs. (−) for 2R,3S enantiomers) and chiral HPLC (e.g., using amylose- or cellulose-based columns) are critical for verifying enantiomeric purity (>99% ee) . NMR analysis (e.g., NOE correlations) further supports spatial arrangement .
Q. What are the primary research applications of this morpholine derivative?
It serves as a chiral scaffold in asymmetric synthesis, particularly for α-amino acids and peptidomimetics. Its rigid bicyclic structure stabilizes transition states in stereoselective reactions, as demonstrated in methionine salvage pathway studies .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported enantiomeric excess (ee) values across studies?
Discrepancies often arise from analytical method limitations. For example:
- HPLC vs. NMR : HPLC with chiral columns may overestimate ee due to co-elution artifacts, while NMR using chiral shift reagents (e.g., Eu(hfc)₃) provides direct stereochemical insight .
- Sample purity : Trace impurities (e.g., tert-butyl byproducts) can skew results; rigorous purification via recrystallization or flash chromatography is recommended .
Q. What strategies optimize reaction yields in large-scale syntheses of this compound?
Key variables include:
- Catalyst loading : Reducing dibutylboron triflate from 10 mol% to 5 mol% minimizes side reactions while maintaining >80% yield .
- Temperature control : Reactions performed at −20°C improve stereoselectivity (dr >20:1) compared to room temperature .
- Solvent choice : Dichloromethane enhances solubility of diphenyl intermediates vs. THF .
Q. How does the compound’s stability vary under different storage conditions?
Stability data from suppliers indicate:
Q. What purification challenges arise during synthesis, and how are they addressed?
- Byproduct removal : tert-butyl analogs (e.g., tert-butyl 6-oxo-2,3-diphenyl-4-morpholinecarboxylate) often co-elute during column chromatography. Gradient elution (hexane/EtOAc 8:1 to 4:1) improves separation .
- Crystallization issues : Low solubility in nonpolar solvents necessitates seed crystals or solvent mixtures (e.g., hexane/CH₂Cl₂) for effective recrystallization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
